molecular formula C12H16O4 B1449669 3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid CAS No. 1566142-52-6

3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid

Cat. No.: B1449669
CAS No.: 1566142-52-6
M. Wt: 224.25 g/mol
InChI Key: SGQGUGPKAZDUSW-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid: is an organic compound that belongs to the class of phenylpropionic acids It is characterized by the presence of a phenyl ring substituted with a 2-(2-methoxyethoxy) group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid typically involves the reaction of 2-(2-methoxyethoxy)benzene with propionic acid under specific conditions. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylpropionic acids depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid involves its interaction with specific molecular targets in biological systems. It may act by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 3,6,9-Trioxadecanoic acid
  • 2-(2-Methoxyethoxy)ethoxy acetic acid

Comparison: Compared to these similar compounds, 3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid is unique due to the presence of the phenyl ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-8-9-16-11-5-3-2-4-10(11)6-7-12(13)14/h2-5H,6-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQGUGPKAZDUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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